(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone
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Overview
Description
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the iodination of a phenyl precursor followed by the formation of the pyrrolidinone ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone include other iodophenyl derivatives and pyrrolidinone-based molecules. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C17H17IN2O |
---|---|
Molecular Weight |
392.23 g/mol |
IUPAC Name |
(4S)-4-(3-iodophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17IN2O/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13/h2-7,9,15H,8,10-11H2,1H3/t15-/m1/s1 |
InChI Key |
ZBMHZKJIYMMCGK-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@@H](CC2=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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